molecular formula C21H25ClN2O2 B1596710 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride CAS No. 669713-55-7

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride

Cat. No.: B1596710
CAS No.: 669713-55-7
M. Wt: 372.9 g/mol
InChI Key: OCYRWVOTKXNJFV-UHFFFAOYSA-N
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Description

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride is a chemical compound with the molecular formula C21H24N2O2·HCl and a molecular weight of 372.89 g/mol . It is primarily used in the field of peptide synthesis, where it serves as a building block for the creation of complex peptide structures. The compound is characterized by the presence of a piperidine ring, an aminomethyl group, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Preparation Methods

The synthesis of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride typically involves the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like piperidine. Major products formed from these reactions include N-oxides, amines, and deprotected amines.

Scientific Research Applications

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain .

Comparison with Similar Compounds

2-Aminomethyl-1-N-fmoc-piperidine hydrochloride can be compared with other Fmoc-protected amino acids and piperidine derivatives:

    Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis. Examples include Fmoc-protected glycine and Fmoc-protected alanine.

    Piperidine derivatives: Compounds like 1-Boc-piperidine and 1-Cbz-piperidine are similar in structure but feature different protecting groups (Boc and Cbz, respectively).

The uniqueness of this compound lies in its specific combination of the piperidine ring, aminomethyl group, and Fmoc protecting group, making it particularly useful in SPPS .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c22-13-15-7-5-6-12-23(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20;/h1-4,8-11,15,20H,5-7,12-14,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYRWVOTKXNJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373393
Record name (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-55-7
Record name (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 669713-55-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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